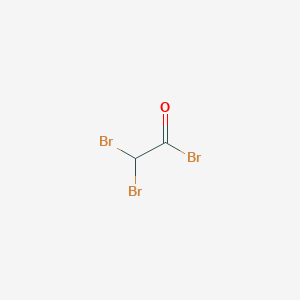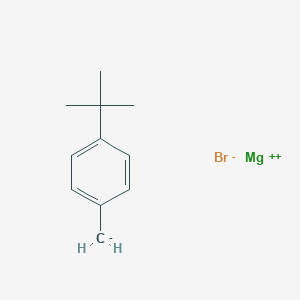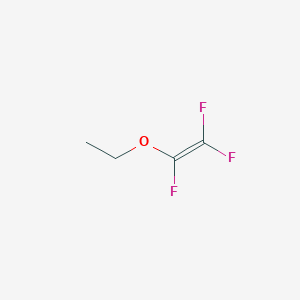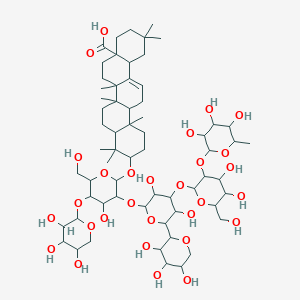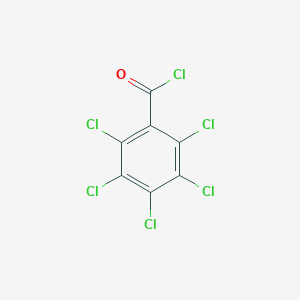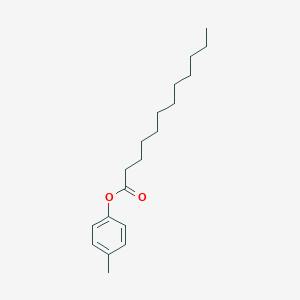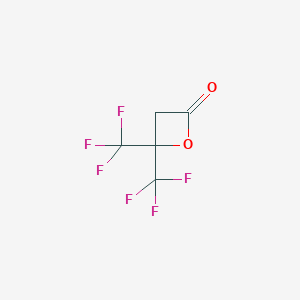
4,4-Bis(trifluoromethyl)oxetan-2-one
Übersicht
Beschreibung
4,4-Bis(trifluoromethyl)oxetan-2-one is a chemical compound that features a four-membered oxetane ring with two trifluoromethyl groups attached to the same carbon atom. This structure is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 4,4-bis(trifluoromethyl)oxetan-2-one can involve multiple steps, including aromatic nucleophilic substitution and cyclization processes. For instance, the reaction of bis(collidine)bromine(I) hexafluorophosphate with alpha,beta-unsaturated acids and alcohols can lead to the formation of 2-oxetanones and oxetanes, respectively . Additionally, the treatment of related oxetanes with electrophiles like BF3·OEt2 can result in cyclodimerization, forming more complex structures .
Molecular Structure Analysis
The molecular structure of compounds similar to 4,4-bis(trifluoromethyl)oxetan-2-one can be determined using spectroscopic methods and X-ray crystallography. For example, the structure of a Wittig intermediate containing a four-membered ring was elucidated, revealing a planar heterocyclic ring system with a long P–O bond . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its electronic properties.
Chemical Reactions Analysis
4,4-Bis(trifluoromethyl)oxetan-2-one and its derivatives can undergo various chemical reactions. The reaction with aluminium trichloride, for example, can lead to isomerization, halogen exchange, and ring opening, producing a range of products including alcohols, aldehydes, and acid chlorides . These reactions are influenced by the presence of the trifluoromethyl groups and the oxetane ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-bis(trifluoromethyl)oxetan-2-one derivatives are influenced by their molecular structure. The presence of trifluoromethyl groups can impart unique characteristics such as high electronegativity and lipophobicity. Nuclear magnetic resonance (NMR) studies can provide insights into the ground-state structures of cyclic phosphoranes, which are related to oxetanes, by observing through-space coupling . Additionally, the thermal behavior and polymorphism of related compounds can be studied using techniques like DSC, TGA, and PXRD .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry and Drug Discovery
- Application Summary : 4,4-Bis(trifluoromethyl)oxetan-2-one is used in the synthesis of new oxetane derivatives . These derivatives have found applications in medicinal chemistry and drug discovery .
- Methods of Application : The specific methods of application involve various chemical reactions, including cross-coupling of oxetane building blocks .
- Results or Outcomes : The outcomes of these applications have led to the development of new drugs and therapeutic agents .
-
Scientific Field: Energetic Materials Research
- Application Summary : 3-Oximinooxetane, which can be derived from 4,4-Bis(trifluoromethyl)oxetan-2-one, is an important precursor for energetic oxetanes . These energetic oxetanes have applications in the field of energetic materials research .
- Methods of Application : The synthesis involves oxidation with peroxy acids to afford the corresponding mononitro compounds. Tandem oxidation-nitration reactions such as the Scholl reaction lead to geminal dinitro compounds .
- Results or Outcomes : The outcomes of these applications have led to the development of new energetic materials .
-
Scientific Field: Proteomics Research
- Application Summary : 4,4-Bis(trifluoromethyl)oxetan-2-one is used as a specialty product for proteomics research .
- Methods of Application : The specific methods of application would depend on the particular proteomics research being conducted. This could involve using the compound in various biochemical assays or as a building block in the synthesis of larger molecules .
- Results or Outcomes : The outcomes of these applications can contribute to the understanding of protein structure and function, and can potentially lead to the discovery of new therapeutic targets .
-
Scientific Field: Organofluorine Chemistry
- Application Summary : 4,4-Bis(trifluoromethyl)oxetan-2-one is used in organofluorine chemistry as a fluorinated building block .
- Methods of Application : The compound can be used in various synthetic procedures to introduce fluorine atoms or trifluoromethyl groups into larger molecules .
- Results or Outcomes : The outcomes of these applications can include the synthesis of new fluorinated compounds, which can have unique properties and potential applications in areas such as pharmaceuticals, agrochemicals, and materials science .
-
Scientific Field: Drug Discovery
- Application Summary : Oxetanes, including 4,4-Bis(trifluoromethyl)oxetan-2-one, have been employed to improve drugs’ physiochemical properties . Over a dozen oxetane-containing drugs have progressed to different phases of clinical trials .
- Methods of Application : The specific methods of application would depend on the particular drug discovery research being conducted. This could involve using the compound in various biochemical assays or as a building block in the synthesis of larger molecules .
- Results or Outcomes : The outcomes of these applications can contribute to the development of new drugs with improved physiochemical properties .
-
Scientific Field: Synthetic Chemistry
- Application Summary : 4,4-Bis(trifluoromethyl)oxetan-2-one is used in synthetic chemistry as a building block for the formation of oxetanes through epoxide opening with trimethyloxosulfonium ylide .
- Methods of Application : The synthesis involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields .
- Results or Outcomes : The outcomes of these applications have led to the development of new oxetane derivatives, which can be further manipulated to access a range of oxetane derivatives .
Eigenschaften
IUPAC Name |
4,4-bis(trifluoromethyl)oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)1-2(12)13-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSBMCAYILYABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC1(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169165 | |
| Record name | 2-Oxetanone, 4,4-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Bis(trifluoromethyl)oxetan-2-one | |
CAS RN |
1718-33-8 | |
| Record name | 2-Oxetanone, 4,4-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Bis(trifluoromethyl)-2-oxetanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxetanone, 4,4-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-BIS(TRIFLUOROMETHYL)-2-OXETANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CT3S6EF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



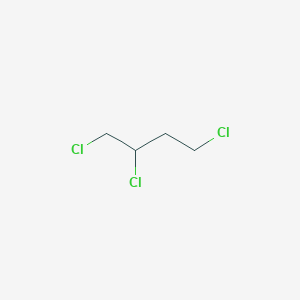
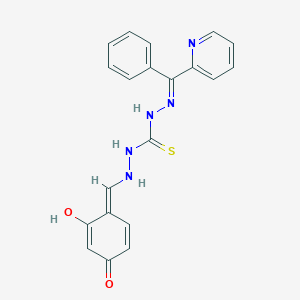
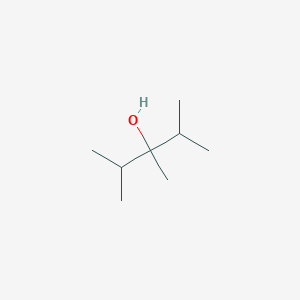
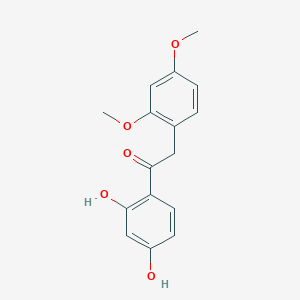
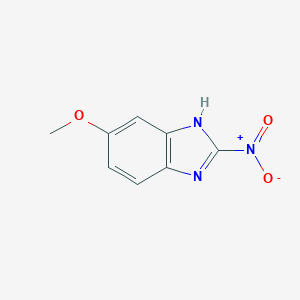
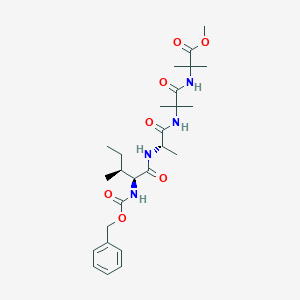
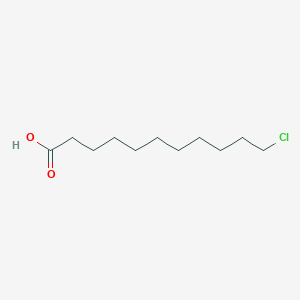
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
